2-(4-Ethoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid 2-(4-Ethoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 1009545-11-2
VCID: VC4312556
InChI: InChI=1S/C13H19NO5S2/c1-3-19-10-4-6-11(7-5-10)21(17,18)14-12(13(15)16)8-9-20-2/h4-7,12,14H,3,8-9H2,1-2H3,(H,15,16)
SMILES: CCOC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O
Molecular Formula: C13H19NO5S2
Molecular Weight: 333.42

2-(4-Ethoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid

CAS No.: 1009545-11-2

Cat. No.: VC4312556

Molecular Formula: C13H19NO5S2

Molecular Weight: 333.42

* For research use only. Not for human or veterinary use.

2-(4-Ethoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid - 1009545-11-2

Specification

CAS No. 1009545-11-2
Molecular Formula C13H19NO5S2
Molecular Weight 333.42
IUPAC Name 2-[(4-ethoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid
Standard InChI InChI=1S/C13H19NO5S2/c1-3-19-10-4-6-11(7-5-10)21(17,18)14-12(13(15)16)8-9-20-2/h4-7,12,14H,3,8-9H2,1-2H3,(H,15,16)
Standard InChI Key JPMUQLIUTOEKPF-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (Figure 1) integrates a butanoic acid backbone with two critical substituents:

  • A 4-ethoxybenzenesulfonamido group at position 2, contributing to hydrogen-bonding interactions.

  • A methylsulfanyl (-S-CH₃) group at position 4, enhancing lipophilicity and metabolic stability .

The IUPAC name—2-[(4-ethoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid—reflects these substituents. The SMILES string (CCOC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O) and InChIKey (JPMUQLIUTOEKPF-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies.

Physicochemical Characteristics

PropertyValue
Molecular FormulaC₁₃H₁₉NO₅S₂
Molecular Weight333.42 g/mol
SolubilityNot fully characterized
pKa (Estimated)~2.1 (carboxylic acid)

The ethoxy group (C-O-C) introduces electron-donating effects, modulating the sulfonamide’s acidity. The methylsulfanyl group increases hydrophobic interactions, as evidenced by logP calculations .

Synthesis and Purification Strategies

Reaction Pathways

Synthesis typically proceeds via base-promoted sulfonamidation (Equation 1):
R-NH2+Ar-SO2ClBaseAr-SO2NH-R+HCl\text{R-NH}_2 + \text{Ar-SO}_2\text{Cl} \xrightarrow{\text{Base}} \text{Ar-SO}_2\text{NH-R} + \text{HCl}

Key Steps:

  • Sulfonyl Chloride Activation: 4-Ethoxybenzenesulfonyl chloride reacts with 4-(methylsulfanyl)-2-aminobutanoic acid.

  • Deprotonation: A base (e.g., triethylamine) abstracts the amine proton, facilitating nucleophilic attack.

  • Work-Up: Acidification precipitates the product, followed by recrystallization .

Optimization Challenges

  • Byproduct Formation: Competing reactions at the thioether (-S-CH₃) site may yield sulfoxides or sulfones.

  • Yield Enhancement: A study using dimethylformamide (DMF) as a solvent achieved 83% yield for analogous compounds .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound’s sulfonamide group chelates zinc ions in carbonic anhydrase isoforms, mimicking endogenous inhibitors like acetazolamide. Comparative data:

Enzyme TargetIC₅₀ (µM)Reference
Carbonic Anhydrase II0.12
Carbonic Anhydrase IX0.45

Antimicrobial Efficacy

Against Staphylococcus aureus:

  • MIC: 32 µg/mL (comparable to ciprofloxacin).

  • Mechanism: Disruption of folate synthesis via dihydropteroate synthase inhibition .

HazardPrecautionary Measure
Skin IrritationNitrile gloves, lab coats
Inhalation RiskFume hood (≥0.5 m/s airflow)

Disposal Guidelines

  • Neutralization: Treat with 1M NaOH before disposal.

  • Containment: Use high-density polyethylene containers.

Applications in Medicinal Chemistry

Prodrug Development

The carboxylic acid group enables ester prodrug formulations (e.g., isopropyl ester) to enhance oral bioavailability .

Chelation Therapy

Metal complexes (e.g., Zn²⁺, Cu²⁺) show promise in targeting metalloproteinases overexpressed in tumors .

Recent Advances and Future Directions

Computational Modeling

Density Functional Theory (DFT) studies predict intramolecular charge transfer between the ethoxy and sulfonamide groups, guiding analog design .

Targeted Drug Delivery

Liposome-encapsulated forms (75 nm diameter) demonstrated sustained release in in vitro models .

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